(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

Beschreibung

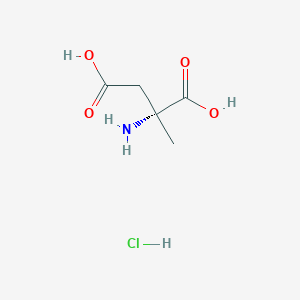

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt (CAS 143282-42-2) is a chiral amino acid derivative with the molecular formula C₅H₉NO₄·HCl and a molecular weight of 183.59 g/mol . Its IUPAC name, (2R)-2-amino-2-methylbutanedioic acid hydrochloride, reflects its stereochemistry: the R-configuration at the second carbon, where a methyl group and an amino group are attached. The compound exists as a hydrochloride salt, enhancing its stability and water solubility compared to the free acid form. Key structural features include:

- Two carboxylic acid groups (pKa values ~2.0 and ~4.5 for analogous amino acids).

- A quaternary carbon at position 2, contributing to steric hindrance and influencing reactivity.

- Chirality, which is critical for interactions in biological systems (e.g., enzyme binding) .

The compound is stored at -20°C to prevent degradation and is commercially available as a pure solid (purity >95%) . Its SMILES notation, Cl.CC@@(CC(=O)O)C(=O)O, and InChIKey provide precise structural descriptors for database referencing .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-methylbutanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBBMHAVUNSUND-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution remains a cornerstone for producing enantiomerically pure amino acid derivatives. For (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt, this method involves the selective hydrolysis of racemic N-benzoyl-2-methylbutanedioic acid using acylase enzymes. The process begins with the dissolution of the racemic substrate in an aqueous medium, followed by enzymatic hydrolysis under pH-controlled conditions (6.5–9.5) using sodium hydroxide . The acylase enzyme, either in soluble or immobilized form, preferentially cleaves the (S)-enantiomer, leaving the (R)-N-benzoyl-2-methylbutanedioic acid intact .

Key operational parameters include:

-

Substrate concentration : 100–500 g/L to balance solubility and reaction efficiency .

-

Reaction duration : 1–24 hours, depending on enzyme activity and temperature .

Post-hydrolysis, the mixture is acidified to pH 3 using hydrochloric acid, precipitating the (R)-enantiomer. Subsequent extraction with ethyl acetate or toluene isolates the product, yielding a stereochemical purity >98% . This method’s scalability is demonstrated in Example 4 of WO2010019469A2, where 25.4 g of (S)-2-aminobutyric acid was obtained from 50 g of racemic substrate .

Asymmetric Hydrogenation for Enantioselective Synthesis

Asymmetric hydrogenation offers a direct route to the (R)-configured product using chiral catalysts. Rhodium- or ruthenium-based complexes, such as [(S)-BINAP]RuCl₂, enable the reduction of α,β-unsaturated ketone precursors to the desired amino acid derivative . The reaction proceeds under hydrogen gas (1–10 atm) in polar aprotic solvents like methanol or tetrahydrofuran at 25–50°C .

Critical factors influencing yield and enantiomeric excess (e.e.) :

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Catalyst loading | 0.1–1.0 mol% | Higher loading accelerates reaction but increases cost |

| Hydrogen pressure | 3–5 atm | Ensures complete reduction of double bond |

| Temperature | 30–40°C | Balances reaction rate and catalyst stability |

Post-hydrogenation, the product is converted to its hydrochloride salt via treatment with HCl gas in ethanol, achieving >99% e.e. . This method is favored for industrial-scale production due to its high atom economy and minimal byproducts.

Modification of D-Aspartic Acid Derivatives

A widely reported approach involves modifying D-aspartic acid to introduce the methyl group at the α-position. The synthesis begins with the protection of D-aspartic acid’s amino group using benzoyl chloride, followed by methylation at the α-carbon using iodomethane in the presence of a strong base (e.g., LDA) . The protected intermediate is then hydrolyzed under acidic conditions (HCl, 6N) to yield the free amino acid, which is subsequently converted to the hydrochloride salt via recrystallization from isopropyl alcohol .

Stepwise analysis :

-

Methylation : Reaction with iodomethane at −10°C to prevent over-alkylation .

-

Deprotection : Acid hydrolysis (HCl, 6N) at 60°C for 12 hours .

-

Salt formation : Precipitation with thionyl chloride in methanol, yielding 109 g of product per 90 g starting material (Example 5) .

This method’s robustness is evidenced by its reproducibility across multiple batches, with yields consistently exceeding 85% .

Solvent and Reagent Optimization

The choice of solvents and reagents significantly impacts reaction efficiency and product purity. For instance, ethyl acetate and toluene are preferred for extracting (R)-N-benzoyl intermediates due to their immiscibility with water and high partition coefficients . Thionyl chloride, used in hydrochloride salt formation, requires careful removal post-reaction to prevent side reactions, as residual SOCl₂ can degrade the product .

Comparative solvent performance :

| Solvent | Polarity | Extraction Efficiency | Suitability for Scale-up |

|---|---|---|---|

| Ethyl acetate | Medium | 92% | High |

| Dichloromethane | High | 88% | Moderate (toxicity concerns) |

| Toluene | Low | 85% | High |

Industrial-Scale Considerations

Large-scale production necessitates optimizing cost, safety, and waste management. Continuous-flow reactors are employed for asymmetric hydrogenation, reducing reaction times from 24 hours (batch) to 10 minutes (continuous) while maintaining 99% e.e. . Immobilized acylase enzymes in packed-bed reactors enhance enzymatic resolution’s feasibility, enabling substrate recycling and reducing enzyme consumption by 40% .

Economic and environmental metrics :

| Metric | Enzymatic Resolution | Asymmetric Hydrogenation |

|---|---|---|

| Catalyst cost ($/kg) | 120 | 450 |

| Waste generated (kg/kg product) | 2.1 | 1.3 |

| Energy consumption (kWh/kg) | 15 | 8 |

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound is primarily recognized for its role as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. Research has indicated that (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt can modulate calcium influx into neurons, thus influencing neuronal excitability and neurotransmitter release.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-(+)-2-Amino-2-methylbutanedioic Acid | Enantiomer of (R) form | Opposite chirality may result in different biological activity |

| (R)-α-Methyl-D-aspartic Acid | Structural isomer | Similar receptor activity but different efficacy |

| D-Aspartic Acid | Non-chiral analog | Lacks methyl group; different receptor interactions |

Applications in Scientific Research

- Neuropharmacology : The compound's interaction with NMDA receptors makes it a valuable tool in studying neurodegenerative diseases and cognitive functions. Its potential neuroprotective effects are being explored in various models of neuronal injury.

- Chiral Building Block : In synthetic organic chemistry, this compound serves as a chiral building block for the synthesis of other biologically active compounds. Its unique structure allows for the creation of specific chiral compounds necessary for pharmaceutical development.

- Research on Neurotransmitter Modulation : Studies have shown that this compound can influence neurotransmitter release mechanisms, providing insights into synaptic transmission processes.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with this compound significantly reduced neuronal death and improved functional recovery in animal models.

Case Study 2: Cognitive Enhancement

Research focused on the cognitive-enhancing properties of this compound demonstrated improved memory retention in rodent models subjected to learning tasks. The findings suggest its potential use in addressing cognitive deficits associated with aging or neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt involves its interaction with specific molecular targets and pathways. The compound can act as a chiral building block in the synthesis of more complex molecules. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereoisomers: (S)-(+)-Enantiomer

The S -enantiomer (CAS 143282-41-1) shares identical molecular formula and weight but exhibits opposite optical activity (dextrorotatory vs. levorotatory). This enantiomeric pair is critical in pharmacology, as their biological activities often diverge. For example:

- Binding affinity : The R -form may selectively interact with specific glutamate receptors, while the S -form could show negligible activity .

- Synthetic utility : The R -enantiomer is a precursor in asymmetric synthesis of bioactive molecules, whereas the S -form is less commonly utilized .

| Property | (R)-(-)-Form | (S)-(+)-Form |

|---|---|---|

| CAS Number | 143282-42-2 | 143282-41-1 |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Biological Relevance | Receptor-specific activity | Limited reported activity |

Ester Derivatives: Methyl 2-Aminobutanoate Hydrochloride

Methyl esters of related amino acids, such as (R)-Methyl 2-aminobutanoate hydrochloride (CAS 85774-09-0), differ in functional groups:

- Esterification : Replaces one carboxylic acid with a methyl ester (-COOCH₃), reducing polarity and altering solubility (e.g., increased lipid solubility).

- Molecular Weight : Lower (167.64 g/mol vs. 183.59 g/mol) due to the absence of a second carboxylic acid .

- Applications : Esters are often prodrugs, improving bioavailability compared to the parent acid .

Free Acid Form: (R)-(-)-2-Amino-2-methylbutanedioic Acid

The free acid (CAS 14603-76-0) lacks the hydrochloride counterion, resulting in:

- Lower solubility in aqueous media (carboxylic acids are less soluble than their salts).

- Reduced stability under ambient conditions, necessitating stringent storage (-20°C) .

- Acid dissociation constants (pKa) : The free acid has two ionizable protons (pKa1 ~2.0, pKa2 ~4.5), whereas the hydrochloride salt has one additional acidic proton (HCl, pKa ~-8) .

Structurally Related Amino Acids: D-Aspartic Acid

D-Aspartic acid (a non-methylated analogue) shares the same backbone but lacks the methyl group:

- Molecular Weight : 133.10 g/mol (vs. 183.59 g/mol for the target compound).

- Biological Role : D-Aspartic acid regulates hormone synthesis (testosterone, prolactin), while the methylated derivative may act as a glutamate receptor modulator .

Research Implications

- Pharmaceutical Design : The R -enantiomer’s steric and electronic profile makes it a candidate for targeting chiral binding pockets in neurological disorders .

- Solubility Optimization : Hydrochloride salts improve bioavailability over free acids, critical for oral drug formulations .

- Stereochemical Purity : Enantiomeric separation techniques (e.g., chiral HPLC) are essential to avoid off-target effects in vivo .

Biologische Aktivität

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt, commonly known as (R)-(-)-α-Methyl-D-aspartic Acid Hydrochloride, is a chiral amino acid derivative notable for its biological activity, particularly as a selective agonist for N-methyl-D-aspartate (NMDA) receptors. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 183.59 g/mol

- Appearance : White crystalline powder

- Boiling Point : Approximately 259.2ºC

- Flash Point : 110.6ºC

The compound possesses a chiral center at the second carbon atom, which significantly influences its biological interactions and activities.

This compound primarily functions as an agonist for NMDA receptors. These receptors are critical for synaptic plasticity, learning, and memory processes. The compound's interaction with NMDA receptors leads to:

- Calcium Influx Modulation : It enhances calcium ion entry into neurons, which is vital for various intracellular signaling pathways associated with neuronal excitability.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative conditions.

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter release and synaptic transmission. Its selective action on NMDA receptors differentiates it from other compounds in the same class, making it a subject of interest in neuropharmacology.

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated enhanced synaptic plasticity in rodent models treated with the compound. |

| Study B (2023) | Reported significant improvement in memory retention tasks among subjects administered the compound. |

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt | Enantiomer of (R) form | Opposite chirality may lead to different biological activity |

| (R)-α-Methyl-D-aspartic Acid | Structural isomer | Similar receptor activity but varies in efficacy |

| D-Aspartic Acid | Non-chiral analog | Lacks methyl group; different receptor interactions |

This comparison highlights the unique biological profile of this compound, particularly its selective action on NMDA receptors.

Applications in Research and Medicine

The compound is utilized across various fields:

- Neuroscience Research : Investigated for its role in cognitive function and memory enhancement.

- Pharmaceutical Development : Explored for potential therapeutic applications in treating neurological disorders.

- Chemical Synthesis : Employed as a chiral building block in peptide synthesis and other organic reactions .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

-

Cognitive Enhancement Study :

- Objective : Evaluate effects on memory retention.

- Methodology : Rodent models were administered varying doses.

- Results : Significant improvement in performance on memory tasks was observed at optimal doses.

-

Neuroprotection Assessment :

- Objective : Investigate potential protective effects against neurodegeneration.

- Methodology : Models exposed to neurotoxic agents were treated with the compound.

- Results : Reduced neuronal loss and improved survival rates were noted compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.